molecular formula C6H9ClO3 B029291 Ethyl 4-chloroacetoacetate CAS No. 638-07-3

Ethyl 4-chloroacetoacetate

Cat. No. B029291
CAS RN: 638-07-3
M. Wt: 164.59 g/mol
InChI Key: OHLRLMWUFVDREV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl 4-chloroacetoacetate can be synthesized through various chemical reactions, with Knoevenagel condensation being a notable method. Kumar et al. (2016) described the synthesis of a related compound by Knoevenagel condensation of 4-chlorobenzaldehyde and ethyl acetoacetate, indicating the versatility of ethyl acetoacetate derivatives in synthesis processes (Kumar et al., 2016). Dawadi and Lugtenburg (2011) also highlighted its reactivity, showing its transformation into pyrrole derivatives, further illustrating the compound's utility in synthesizing nitrogen-containing heterocycles (Dawadi & Lugtenburg, 2011).

Molecular Structure Analysis

The molecular structure of ethyl 4-chloroacetoacetate derivatives has been elucidated through various analytical techniques, including X-ray diffraction studies. The detailed structure helps in understanding the compound's reactivity and the orientation of substituents affecting its chemical behavior.

Chemical Reactions and Properties

Ethyl 4-chloroacetoacetate undergoes a range of chemical reactions, demonstrating its reactivity and versatility. For instance, it can participate in condensation reactions, as shown by the synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate, a reaction catalyzed by recombinant Escherichia coli cells expressing a secondary alcohol dehydrogenase (Yamamoto et al., 2002). Furthermore, its transformation into various pyrrole derivatives indicates its importance in accessing libraries of significant heterocyclic compounds.

Scientific Research Applications

  • Synthesis of Pyrrole Derivatives : Ethyl 4-chloroacetoacetate can be used to synthesize a new library of pyrrole derivatives using readily available materials and triethylamine (Dawadi & Lugtenburg, 2011).

  • Asymmetric Reduction Optimization : The asymmetric reduction of ethyl 4-chloroacetoacetate by baker's yeast can be optimized using the Taguchi method, improving the product's optical purity to over 95% (Houng et al., 2003).

  • Production of Coumarins and Benzo [b] Furanacetates : Reacting ethyl 4-bromoacetoacetate with phenol in the presence of aluminum chloride produces compounds that can be transformed into coumarins and benzo [b] furanacetates (Kimura et al., 1982).

  • Enhancement of Biocatalysis : Amberlite XAD 2 resin enhances the asymmetric reduction of ethyl 4-chloroacetoacetate to S-4-chloro-3-hydroxybutyric acid ethyl ester, increasing reaction yield and purity (Houng & Liau, 2004).

  • Synthesis of Indoles and Lactones : Ethyl 4-chloroacetoacetate reacts with ammonia and aniline to produce various derivatives, useful in synthesizing indoles and lactones (Boosen, 1977).

  • Synthesis of Methyl Epoxybutanoate : Microbial asymmetric reduction allows for the synthesis of optically pure methyl (2R,3S)-2,3-epoxybutanoate from ethyl 4-chloroacetoacetate (Akita et al., 1993).

  • Synthesis of Aminothiazole-4-yl Derivatives : A method for synthesizing 2-(2-aminothiazole-4-yl)-2-(Z)-methoxyiminoacetic acid from ethyl 4-chloroacetoacetate has been demonstrated (Hu, 2007).

  • Synthesis of Fullerene-Carbohydrates : Ethyl 4-chloroacetoacetate plays a role in the synthesis of hydrolytically stable, ether-linked fullerene-carbohydrates (Fejes et al., 2015).

  • Enhancing Biocatalytic Processes : Recombinant Escherichia coli cells expressing Candida parapsilosis alcohol dehydrogenase can efficiently synthesize ethyl (R)-4-chloro-3-hydroxybutanoate from ethyl 4-chloroacetoacetate (Yamamoto et al., 2002).

  • Synthesis of Optical Isomers : A study on the stereoselective synthesis of optical isomers of ethyl 4-chloro-3-hydroxybutyrate in a microfluidic chip reactor provides insight into reaction efficiencies and conditions (Kluson et al., 2019).

Safety And Hazards

Ethyl 4-chloroacetoacetate is considered hazardous . It is toxic if swallowed, fatal in contact with skin, and may cause respiratory irritation . It causes severe skin burns and eye damage . It is also toxic to aquatic life with long-lasting effects .

Future Directions

The future directions of Ethyl 4-chloroacetoacetate research could involve its use in the synthesis of novel, nonclassical 2-amino-4-oxo-6-(arylthio)ethylpyrrolo[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase . It could also be used in the synthesis of other heterocyclic acetic acids and esters .

properties

IUPAC Name

ethyl 4-chloro-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO3/c1-2-10-6(9)3-5(8)4-7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLRLMWUFVDREV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4044454
Record name Ethyl 4-chloro-3-oxobutanoate
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Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloroacetoacetate

CAS RN

638-07-3
Record name Ethyl 4-chloroacetoacetate
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Record name Ethyl 4-chloro-3-oxobutanoate
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Record name Butanoic acid, 4-chloro-3-oxo-, ethyl ester
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Record name Ethyl 4-chloro-3-oxobutanoate
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Record name Ethyl 4-chloroacetoacetate
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Record name ETHYL 4-CHLOROACETOACETATE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

72 g (1 mol) of chlorine were passed into a solution of 84 g (1 mol) of diketene in dry carbon tetrachloride at -20° C., the reaction solution was then added dropwise to 200 ml of ethanol, while stirring, during which addition the temperature was held to at most 0° C., the solvent was then stripped off in vacuo on a rotary evaporator and the residue was distilled. 155 g (94% of theory) of γ-chloroacetoacetic acid ethyl ester of boiling point 90° C./7 mm Hg were obtained.
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Synthesis routes and methods III

Procedure details

A gene encoding the alcohol dehydrogenase YPR1 (described by Nakamura, K., et al., Bioscience, Biotechnology and Biochemistry, (1997) 61, 375-377), is subjected to mutagenesis by error-prone PCR according to the method of May, O., et al., (Nature Biotechnology, (2000) 18, 317-320). The error-prone PCR is performed in a 100 CL reaction mixture containing 0.25 ng of plasmid DNA as a template dissolved in PCR buffer (10 mM TRIS, 1.5 mM MgCl2, 50 mM KCl, pH 8.3), and also containing 0.2 mM of each dNTP, 50 pmol of each primer and 2.5 units of Taq polymerase (Roche Diagnostics, Indianapolis, Ind.). Conditions for carrying out the PCR are as follows: 2 minutes at 94 CC; 30 cycles of 30 sec 94 CC, 30 sec 55 CC; 2 minutes at 72 CC. The PCR product is double digested with Nco I and Bgl II and subcloned into pBAD/HisA vector (Invitrogen, Carlsbad, Calif.) which has been digested with the same restriction enzymes. The resulting YPR1 mutant library is transformed into the E. coli host strain LMG194 (Invitrogen, Carlsbad, Calif.) and plated on LB agar supplied with 100 μg/mL ampicillin. Individual transformants are inoculated into 96-well microtiter plates (hereafter referred to as master plates) containing 0.2 mL LB Broth with 100 μg/mL ampicillin, and growth is allowed to take place for 8 to 16 hours at 37 CC with shaking at 200 rpm. Each well in each master plate is then re-inoculated by a replica plating technique into a new second stage 96-well plate pre-loaded with the same growth media plus 2 g/L of arabinose, and growth is allowed to continue for 5-10 hours at 37 CC with shaking at 200 rpm. The second stage plates are then centrifuged at 14,000 rpm for 20 minutes, and the supernatant is decanted. The cell pellet in each well is washed with 200 CL of water. The washed cell pellet is suspended in 30 CL of B-Per Bacterial Protein Extraction Reagent (Pierce Chemical Co., Rockford, Ill.), hereinafter “B-Per.” After mixing, the suspension of cells in B-Per reagent is allowed to stand for 10 minutes at room temperature, and a reaction solution having the following composition is then added to each well in the plate:
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-chloroacetoacetate
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Ethyl 4-chloroacetoacetate
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Ethyl 4-chloroacetoacetate
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Ethyl 4-chloroacetoacetate
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Ethyl 4-chloroacetoacetate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-chloroacetoacetate

Citations

For This Compound
1,110
Citations
JY Houng, JS Liau - Biotechnology letters, 2003 - Springer
Amberlite XAD 2 resin enhanced the asymmetric reduction of ethyl 4-chloroacetoacetate (ECA) to S-4-chloro-3-hydroxybutyric acid ethyl ester as catalyzed by Saccharomyces …
Number of citations: 31 link.springer.com
C Ning, E Su, D Wei - Archives of biochemistry and biophysics, 2014 - Elsevier
… LEAKR 50 was estimated to be a promising biocatalyst that could reduce ethyl 4-chloroacetoacetate with high enantiomeric excess (98% ee) and high activity residue under adverse …
Number of citations: 19 www.sciencedirect.com
JB Ribeiro, A de Souza Ramos, SB Fiaux… - Tetrahedron …, 2009 - Elsevier
… In this study, 12 microorganisms were employed to catalyze the asymmetric reduction of ethyl 4-chloroacetoacetate (CAAE) to (S)-ethyl 4-chloro-3-hydroxybutanoate [(S)-CHBE] (Fig. 1) …
Number of citations: 18 www.sciencedirect.com
L Yang, D Xu, L Jiang, Y He - Processes, 2023 - mdpi.com
… Commercially, the synthesis of (R)-CHBE from prochiral ketone ethyl 4-chloroacetoacetate (COBE) is conducted using chemical catalysts containing rare metals, reducing metal …
Number of citations: 2 www.mdpi.com
E Campaigne, TP Selby - Journal of Heterocyclic Chemistry, 1978 - Wiley Online Library
… We have now demonstrated that cyclization of ethyl 4-chloroacetoacetate (1) with thiosemicarbazide occurs, but the products are somewhat more complex. By varying the conditions, …
Number of citations: 41 onlinelibrary.wiley.com
Y Yasohara, N Kizaki, J Hasegawa… - Applied microbiology …, 1999 - Springer
… Abstract A total of 400 yeast strains were examined for the ability to reduce ethyl 4-chloroacetoacetate (COBE) to ethyl 4-chloro-3-hydroxybutyrate (CHBE) by using acetone-dried cells …
Number of citations: 120 link.springer.com
JY Houng, JC Tseng, HF Hsu, JY Wu - Korean Journal of Chemical …, 2008 - Springer
… This chiral synthon can be produced by the asymmetric reduction of ethyl 4-chloroacetoacetate (ECA) with baker’s yeast (Scheme 1). In this bioreduction system, a severe substrate auto…
Number of citations: 2 link.springer.com
P Vainilavicius, R Smicius, V Jakubkiene… - … Fuer Chemie/Chemical …, 2001 - Springer
… presence of triethylamine proceeded under formation of the corresponding S-alkylated derivatives, whereas from its reaction with 3-bromoacetophenone and ethyl 4-chloroacetoacetate …
Number of citations: 48 link.springer.com
BRS de Paula, DS Zampieri… - Journal of the Brazilian …, 2012 - SciELO Brasil
… In summary, it was demonstrated that the Knoevenagel condensation of ethyl 4-chloroacetoacetate with aldehydes 1a-f may be accomplished in the ionic liquid [bmim(NTf 2 )] as the …
Number of citations: 13 www.scielo.br
D Liu, L Gou, Y Bai, TP Fan, X Zheng… - Biotechnology and …, 2022 - Wiley Online Library
… A single-point mutation converted the wild enzyme that originally had no catalytic activity in reduction of ethyl 4-chloroacetoacetate (COBE) into an enzyme with catalytic activity. The …
Number of citations: 1 iubmb.onlinelibrary.wiley.com

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